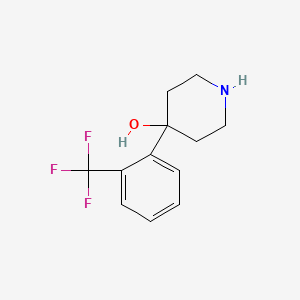

4-(Trifluoromethylphenyl)-piperidin-4-ol

Übersicht

Beschreibung

Synthesis Analysis

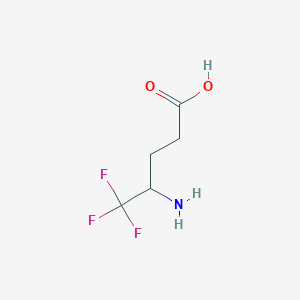

The synthesis of “4-(Trifluoromethylphenyl)-piperidin-4-ol” or similar compounds typically involves complex chemical reactions . The exact method can vary depending on the desired properties of the final product and the starting materials available.Molecular Structure Analysis

The molecular structure of a compound like “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be determined using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis

The chemical reactions involving “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be complex and are likely to involve multiple steps . The exact reactions will depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be determined using various analytical techniques . These properties can include things like solubility, melting point, and reactivity.Wissenschaftliche Forschungsanwendungen

Selective Estrogen Receptor Modulators Development

A study focused on developing novel Selective Estrogen Receptor Modulators (SERMs) utilized compounds including piperidin-4-ols as a key component. These molecules were evaluated against breast cancer cells, although with moderate activity. The study suggests that the molecular structure of piperidin-4-ols could influence their effectiveness in receptor binding (Yadav et al., 2011).

Tautomerism in Chemical Reactions

Research exploring tautomeric switching systems found that implementing a piperidine unit in specific chemical structures can direct a shift in tautomeric equilibrium through processes like protonation/deprotonation. This implies a role for piperidin-4-ols in fine-tuning chemical reactions (Antonov et al., 2013).

Development of Antimycobacterial Agents

A significant application was discovered in the field of antimycobacterial research. Piperidin-4-ols were central to the development of novel compounds with promising anti-tuberculosis activity. This indicates the potential of piperidin-4-ols in contributing to the treatment of tuberculosis (Sun et al., 2009).

Catalysis in Chemical Synthesis

Piperidin-4-ols have been utilized as efficient ligands in chemical reactions like the Sonogashira coupling, demonstrating their utility in facilitating complex chemical syntheses (Patil & Fernandes, 2015).

Neurological Disorder Treatments

Research into the treatment of neurological disorders such as depression and ADHD has shown that molecules based on the piperidin-4-ol structure can exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, highlighting their potential in treating these conditions (Kharkar et al., 2009).

Fluorescence Probing in Biological Systems

Piperidin-4-ols have been incorporated into fluorescent probes to monitor redox cycles in living cells, indicating their role in advanced biological and chemical imaging techniques (Wang, Ni, & Shao, 2016).

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

It is known that trifluoromethylbenzenes can interact with various biological targets, potentially influencing their function .

Pharmacokinetics

It is known that trifluoromethylbenzenes can be absorbed and distributed in the body, metabolized, and then excreted .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJBFMQLLHGBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627192 | |

| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69908-12-9 | |

| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

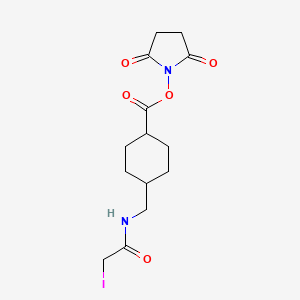

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-3-carboxylic acid](/img/structure/B1629208.png)